Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 127783-73-7
VCID: VC21264629
InChI: InChI=1S/C15H11F3O2/c1-20-14(19)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(16,17)18/h2-9H,1H3
SMILES: COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C15H11F3O2
Molecular Weight: 280.24 g/mol

Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate

CAS No.: 127783-73-7

Cat. No.: VC21264629

Molecular Formula: C15H11F3O2

Molecular Weight: 280.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate - 127783-73-7

Specification

CAS No. 127783-73-7
Molecular Formula C15H11F3O2
Molecular Weight 280.24 g/mol
IUPAC Name methyl 4-[4-(trifluoromethyl)phenyl]benzoate
Standard InChI InChI=1S/C15H11F3O2/c1-20-14(19)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(16,17)18/h2-9H,1H3
Standard InChI Key QMFIMGLTUKGUQO-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F
Canonical SMILES COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Identity and Basic Properties

Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative characterized by a trifluoromethyl group at the para position of one phenyl ring and a methyl carboxylate group at the para position of the other phenyl ring. The compound's identity can be summarized in the following table:

PropertyValue
CAS Number127783-73-7
IUPAC NameMethyl 4-[4-(trifluoromethyl)phenyl]benzoate
Molecular FormulaC₁₅H₁₁F₃O₂
Molecular Weight280.24 g/mol
Physical StateColorless oil/solid
PSA (Polar Surface Area)26.30000

The chemical structure features a biphenyl backbone with two functional groups: a trifluoromethyl (-CF₃) substituent at the para position (4') of one phenyl ring and a methyl ester (-COOCH₃) group at the para position (4) of the other phenyl ring. This arrangement creates a molecule with interesting electronic and physical properties that contribute to its utility in various applications.

Physical property data indicates the compound may exist as either a colorless oil or solid, depending on its purity and environmental conditions . The compound's LogP value suggests moderate lipophilicity, making it potentially useful for applications where membrane permeability is important .

Structural Characteristics

Biphenyl Backbone

The biphenyl core structure of Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate provides a rigid, extended aromatic system that contributes to the compound's chemical stability and particular electronic properties. Biphenyl-based compounds are widely used in pharmaceutical and materials science applications due to their relatively planar structure that allows for π-stacking interactions and their ability to serve as scaffolds for various functional groups.

Trifluoromethyl Group

The trifluoromethyl (-CF₃) substituent at the 4' position is a critical structural feature of this compound. Trifluoromethyl groups are known to:

  • Increase metabolic stability by resisting enzymatic degradation

  • Enhance lipophilicity and membrane permeability

  • Alter electronic properties of the aromatic system

  • Improve binding affinity to target proteins in pharmaceutical applications

The presence of the -CF₃ group significantly impacts the electron distribution within the molecule, creating a more electron-deficient region that can influence reactivity patterns and intermolecular interactions.

Methyl Ester Group

The methyl ester (-COOCH₃) functionality at the 4-position provides a reactive site for further chemical transformations . The ester group can undergo various reactions including:

  • Hydrolysis to form the corresponding carboxylic acid

  • Reduction to form alcohols

  • Transesterification to form different esters

  • Amidation to form amides

This versatility makes the compound valuable as a synthetic intermediate in the preparation of more complex molecules.

Synthesis Methods

Documented Synthesis Example

A documented synthesis relevant to this compound is found in the transformation of the ester to the corresponding alcohol. This procedure involves:

  • Starting with 4'-trifluoromethyl-biphenyl-4-carboxylic acid methyl ester (3.71g, 13.3mmol)

  • Dissolving in tetrahydrofuran (30mL)

  • Adding lithium aluminum hydride (14.6 mmol, 1.0 M in tetrahydrofuran) at 0°C under nitrogen atmosphere

  • Stirring at 0°C for 10 minutes

  • Quenching with ethyl acetate (10mL) followed by potassium hydrogen sulfate (1.0 M, 15mmol)

  • Processing through filtration, washing with brine, drying over sodium sulfate, and concentration

  • Purifying via column chromatography (silica gel) with 20-80% ethyl acetate/hexane gradient

This procedure yields (4'-trifluoromethyl-biphenyl-4-yl)-methanol in 93% yield (3.1g, 12.3mmol) .

Alternative Synthesis Routes

Applications and Research Findings

Material Science Applications

In materials science, biphenyl derivatives similar to Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate have found applications in:

  • Development of liquid crystals for display technologies

  • Organic light-emitting diodes (OLEDs) due to their unique optical properties

  • Advanced polymeric materials with specialized electronic or mechanical properties

The rigid, extended aromatic structure combined with the electronic effects of the trifluoromethyl group makes such compounds valuable building blocks for materials with specific optoelectronic properties.

Synthetic Intermediate Applications

Perhaps the most significant application of Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate is as an intermediate in organic synthesis . The compound's reactivity profile, particularly through its ester functionality, enables its incorporation into more complex molecular architectures. One documented example shows its reduction to form (4'-trifluoromethyl-biphenyl-4-yl)-methanol, which can then be used in further synthetic transformations .

Analytical Characterization

Additional Analytical Data

While comprehensive analytical data specifically for Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate is limited in the provided search results, such compounds are typically characterized using:

  • High-performance liquid chromatography (HPLC) for purity determination

  • Mass spectrometry for molecular weight confirmation

  • Infrared spectroscopy (IR) for functional group identification

  • Elemental analysis for compositional verification

These analytical techniques collectively provide a comprehensive characterization of the compound's identity, purity, and structural features.

AspectDetails
Price RangeApproximately $400.00
SuppliersShanghai Yuanye Bio-Technology Co., Ltd. and various chemical distributors
Typical PackagingResearch quantities (mg to g scale)
PurityResearch grade (typically >95%)

The commercial availability of this compound underscores its utility as a research tool and synthetic intermediate in various scientific disciplines . Researchers should verify the quality and specifications when sourcing this compound for specific applications, as standards may vary between suppliers.

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